REACTION_CXSMILES
|
[C:1]([O:14]C)(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH:10][CH2:11][CH3:12].O.[OH-].[K+].II>CCOC(C)=O.C(O)(C)C>[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH:10][CH2:11][CH3:12] |f:2.3|
|
Name
|
|
Quantity
|
1273 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC=CCC)(=O)OC
|
Name
|
|
Quantity
|
540 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
660 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with an over-head stirrer, condenser
|
Type
|
WAIT
|
Details
|
Nitrogen was passed through the headspace for thirty-minutes
|
Type
|
STIRRING
|
Details
|
After stirring for about 45 minutes
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
Within the next hour, stirring
|
Type
|
STIRRING
|
Details
|
To re-enable stirring
|
Type
|
CUSTOM
|
Details
|
reaction aliquots
|
Type
|
CUSTOM
|
Details
|
were quenched with aqueous hydrochloric acid
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
When all starting material had been consumed
|
Type
|
CUSTOM
|
Details
|
the reaction was placed in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a temperature below 40° C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was transferred into a large separatory funnel
|
Type
|
WASH
|
Details
|
washed with brine (3×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
DISTILLATION
|
Details
|
The reaction was purified by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCC=CCC)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.3 mol | |
AMOUNT: MASS | 1054 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |